Cas no 1038199-90-4 (1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate)
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate Chemical and Physical Properties
Names and Identifiers
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- [1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 4-[(4-methylphenyl)sulfamoyl]benzoate
- EN300-26686951
- Z18338047
- 1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate
- 1038199-90-4
- AKOS033609464
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate
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- Inchi: 1S/C23H27N3O5S/c1-15(2)23(5,14-24)25-21(27)17(4)31-22(28)18-8-12-20(13-9-18)32(29,30)26-19-10-6-16(3)7-11-19/h6-13,15,17,26H,1-5H3,(H,25,27)
- InChI Key: RLFRYVXIJLFXJY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(=O)OC(C)C(NC(C#N)(C)C(C)C)=O)(NC1C=CC(C)=CC=1)(=O)=O
Computed Properties
- Exact Mass: 457.16714214g/mol
- Monoisotopic Mass: 457.16714214g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 812
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 134Ų
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26686951-0.05g |
1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate |
1038199-90-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate
Compound CAS No. 1038199-90-4: A Comprehensive Overview
The compound with CAS No. 1038199-90-4, known as 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates both cyano and sulfamoyl functional groups, making it a valuable subject for research in drug design and material science.
Recent studies have highlighted the potential of this compound as a sulfonamide derivative in the development of novel therapeutic agents. Its unique structure allows for diverse interactions with biological systems, particularly in the context of enzyme inhibition and receptor modulation. Researchers have explored its ability to act as a carbamate analog, leveraging its structural flexibility to target specific biological pathways.
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the cyano group through nucleophilic substitution and the subsequent coupling with the sulfamoyl benzoate moiety. This process underscores the importance of stereochemistry and regioselectivity in achieving the desired product.
In terms of applications, this compound has shown promise in several areas. Its sulfamoyl group endows it with potential anti-inflammatory properties, while the cyano group contributes to its stability and bioavailability. Recent research has focused on its use as a precursor for more complex molecules, such as those with potential anticancer activity.
Moreover, the compound's benzoate ester functionality makes it an interesting candidate for studies on drug delivery systems. Its ability to form stable esters under physiological conditions suggests applications in controlled-release formulations.
From an environmental perspective, understanding the degradation pathways of this compound is crucial. Studies have indicated that it undergoes hydrolysis under specific conditions, releasing non-toxic byproducts. This information is vital for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, CAS No. 1038199-90-4 represents a cutting-edge chemical entity with multifaceted applications across various scientific disciplines. Its complex structure and functional groups make it a valuable tool for advancing research in drug discovery, material science, and environmental chemistry.
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